4-Ethyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
4-Ethyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine core structure. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry. The presence of both pyrimidine and piperidine moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Ethyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating the mechanisms of action of pyrimidine and piperidine derivatives.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the role of heterocyclic compounds in cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to nucleic acids or proteins, affecting their function . The piperidine moiety may enhance the compound’s binding affinity and selectivity for its targets . Overall, the compound modulates biological pathways by altering the activity of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety are known for their pharmacological properties and are used in various therapeutic applications.
Purine Derivatives: These compounds have a similar heterocyclic structure and are studied for their anticancer and antiviral activities.
Uniqueness
4-Ethyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to the combination of pyrimidine and piperidine moieties in its structure. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to enhanced therapeutic effects .
Properties
IUPAC Name |
4-ethyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-14-9-15(20-12-19-14)21-8-3-5-13(10-21)11-22-16-17-6-4-7-18-16/h4,6-7,9,12-13H,2-3,5,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEJHBVAHSOOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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